N-ethylmaleimide - 25668-22-8

N-ethylmaleimide

Catalog Number: EVT-7862356
CAS Number: 25668-22-8
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NEM is an organic compound classified as a sulfhydryl alkylating agent. [, , , , , , , , , , , , , , , , , , , , , , , , ] It selectively and irreversibly reacts with sulfhydryl groups (-SH) present in cysteine residues of proteins. This covalent modification disrupts the protein's structure and function, making NEM a powerful tool for investigating protein structure-function relationships.

Source and Classification

N-Ethylmaleimide is derived from maleic acid and is categorized under organic compounds, particularly within the class of maleimides. Its reactivity as a Michael acceptor allows it to participate in nucleophilic addition reactions, especially with thiol groups found in cysteine residues of proteins . The compound is widely utilized in biochemical assays and studies involving protein interactions due to its specificity for thiols .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Ethylmaleimide typically involves the reaction of maleic anhydride with ethylamine or other ethyl derivatives. A common method includes:

  1. Reactants: Maleic anhydride, ethylamine, and potassium acetate.
  2. Reaction Conditions: The reaction is carried out at reflux temperature (approximately 110°C) for several hours.
  3. Procedure:
    • Maleic anhydride is dissolved in acetic acid.
    • Ethylamine is added to the solution along with potassium acetate.
    • The mixture is stirred and heated until the reaction completes.
    • The product is extracted using diethyl ether after cooling, followed by purification steps such as washing and drying .

This method yields N-Ethylmaleimide with good purity, suitable for further applications.

Molecular Structure Analysis

Structure and Data

N-Ethylmaleimide features a structure characterized by a five-membered ring containing both a carbon-carbon double bond and an amide group. The structural representation can be described as follows:

  • Chemical Structure:
C6H7NO2\text{C}_6\text{H}_7\text{NO}_2
  • Key Structural Features:
    • Alkene functionality (C=C)
    • Amide group (C=O connected to nitrogen)

The compound's geometry allows it to act as a Michael acceptor, facilitating reactions with nucleophiles like thiols .

Chemical Reactions Analysis

Reactions and Technical Details

N-Ethylmaleimide undergoes several significant chemical reactions:

  1. Michael Addition: It reacts with thiols to form stable thioether bonds, which are irreversible under physiological conditions. This reaction typically occurs at neutral pH (6.5-7.5) and is widely exploited in protein modification studies .
  2. Hydrolysis: At higher pH levels, N-Ethylmaleimide can hydrolyze to form N-Ethylmaleamic acid, which may influence its reactivity and applications in biochemical assays .
  3. Alkylation of Proteins: The compound's ability to alkylate cysteine residues makes it useful for probing protein function by inhibiting enzymatic activity or altering protein interactions .
Mechanism of Action

Process and Data

The mechanism of action of N-Ethylmaleimide primarily involves its interaction with thiol groups within proteins:

  1. Nucleophilic Attack: The sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbon in the double bond of N-Ethylmaleimide.
  2. Formation of Thioether: This leads to the formation of a stable thioether bond, effectively modifying the protein's structure and function.
  3. Irreversibility: The nature of this bond formation means that once modified, the original state of the protein cannot be restored without new synthesis .

This mechanism underpins many experimental applications where specific protein functions need to be inhibited or studied.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: N-Ethylmaleimide typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents like diethyl ether and acetic acid but has limited solubility in water.

Chemical Properties

  • Reactivity: Highly reactive towards thiols; less reactive towards amines under neutral conditions.
  • Stability: Stable under normal laboratory conditions but can hydrolyze at elevated pH levels.

Relevant data indicates that N-Ethylmaleimide should be handled with care due to its reactivity with biological molecules .

Applications

Scientific Uses

N-Ethylmaleimide finds extensive use across various scientific fields:

  1. Biochemical Research: Used to modify cysteine residues in proteins for studying enzymatic functions and protein interactions.
  2. Proteomics: Employed in quantitative proteome analysis through stable isotope labeling techniques .
  3. Drug Development: Investigated for its potential role in drug design targeting thiol-containing enzymes or pathways.
  4. Diagnostics: Utilized as a tool for identifying specific protein modifications related to disease states .

Through these applications, N-Ethylmaleimide continues to be an essential reagent in modern biochemical research, aiding scientists in understanding complex biological processes.

Biochemical Interactions & Molecular Mechanisms of N-Ethylmaleimide (NEM)

Thiol Group Alkylation and Selectivity in Protein Modification

N-Ethylmaleimide (NEM) is an α,β-unsaturated carbonyl compound that undergoes Michael addition reactions with nucleophilic thiolate anions (R-S⁻), forming stable thioether adducts. This reaction is pH-dependent, occurring optimally between pH 6.5–7.5, where cysteine residues with low pKₐ values (typically 5.0–6.5) are preferentially targeted due to their increased ionization state [1] [5]. The reaction rate constant (k) for NEM with cysteine is ~1,200 M⁻¹s⁻¹ at pH 7.0, significantly faster than iodoacetamide (IAM, k = 9.3 M⁻¹s⁻¹), enabling rapid and specific alkylation under physiological conditions [6].

Electrophile specificity is a key feature: While NEM primarily reacts with thiols, prolonged incubation (>30 min), alkaline pH (>8.0), or high concentrations (>20 mM) can lead to mis-alkylation at lysine (ε-amino groups), histidine, and tyrosine residues. Quantitative proteomic studies reveal that mis-alkylation occurs at 1/10th the rate of thiol modification under standardized conditions (10 mM NEM, pH 7.0, 10 min) [6]. Steric hindrance significantly influences reactivity; buried cysteines (e.g., in ficin) exhibit reaction rates up to 9 orders of magnitude slower than solvent-exposed cysteines [1].

Table 1: Comparative Kinetics of Thiol-Reactive Agents

Alkylating AgentMechanismOptimal pHRate Constant (M⁻¹s⁻¹)Common Mis-Targets
NEMMichael addition6.5–7.51,200Lys, His, Tyr (alkaline pH)
Iodoacetamide (IAM)Sₙ2 substitution8.0–8.59.3Lys, His, Met, Tyr
Maleimide-PEO₂-biotinMichael addition6.5–7.5950Similar to NEM

Inhibition of Cysteine Peptidases: Structural and Kinetic Analysis

Cysteine peptidases rely on a catalytic triad (Cys-His-Asn) for nucleophilic attack on peptide bonds. NEM irreversibly inhibits these enzymes by alkylating the active-site cysteine, disrupting the proton transfer cascade essential for catalysis. Structural studies of papain-like proteases show that NEM adducts sterically block the substrate-binding cleft, with inhibition constants (Kᵢ) in the nanomolar range [3] [5].

Inhibition kinetics vary by enzyme class:

  • Papain family (e.g., cathepsins B/L): NEM alkylates Cys25, abolishing >95% activity within 5 minutes at 1 mM concentration [3].
  • Caspases: NEM modification of the catalytic cysteine prevents substrate docking, with IC₅₀ values of 50–100 µM [5].
  • Deubiquitinases (DUBs): NEM blocks ubiquitin hydrolysis by forming thioether bonds at the active site, utilized in activity-based proteomic profiling [5] [10].

The ERFNIN motif (Glu-Arg-Phe-Asn-Ile-Asn) in pro-regions of papain-like zymogens protects the active-site cysteine from premature alkylation. Removal of this motif during protease activation increases NEM sensitivity 100-fold [3].

Table 2: NEM Sensitivity of Major Cysteine Peptidase Families

Peptidase FamilyRepresentative EnzymesActive Site CysteineNEM IC₅₀Structural Impact
PapainPapain, Cathepsin B/LCys255–10 µMSubstrate cleft occlusion
CaspaseCaspase-3, -7Cys28550–100 µMDisruption of catalytic triad
DeubiquitinaseUSP7, UCH-L1Cys22310–50 µMBlockage of ubiquitin-binding site

NEM as a Tool for Probing Sulfhydryl-Dependent Enzymatic Activity

NEM derivatives enable detection, quantification, and isolation of redox-sensitive proteins:

  • Biotinylated NEM (Bt-NEM): Forms stable thioethers for streptavidin-based pulldown and immunoblotting. At 1:15 protein-to-Bt-NEM molar ratios, >95% cysteine coverage is achieved in cardiac proteomes without significant mis-labeling [2] [10].
  • Fluorophore-conjugates (e.g., BODIPY®-NEM): Allow in-gel fluorescence detection of reduced thiols. When combined with reducing/non-reducing 2D-PAGE, this identifies oxidation-sensitive cysteines via "diagonal electrophoresis" [2].
  • Functional probing: Pretreatment with NEM blocks sulfhydryl-dependent processes like K⁺-Cl⁻ cotransport (KCC) activation by targeting regulatory kinases/phosphatases. This identifies thiols as master switches in ion transport [5] [10].

Quantitative workflows employ external standards (e.g., biotinylated cytochrome c) to normalize thiol occupancy measurements. This reveals dynamic S-glutathionylation or S-nitrosylation events in response to oxidative stress [2] [6].

Table 3: Common NEM Derivatives for Thiol Proteomics

DerivativeTagDetection MethodKey ApplicationSensitivity Limit
Bt-NEMBiotinStreptavidin-HRPWestern blotting, affinity purification10 fmol protein
BODIPY®-NEMFluorophoreIn-gel fluorescence (Ex/Em 502/512 nm)Redox proteomics, live-cell imaging1 ng/protein band
DCP-N3Azide + cyclohexanedioneClick chemistry + streptavidinActivity-based profiling100 amol/µL

Mechanisms of SNARE Complex Disassembly via NSF (N-Ethylmaleimide-Sensitive Factor)

NSF is an AAA⁺ ATPase that disassembles cis-SNARE complexes (formed post-membrane fusion) into monomeric proteins for reuse. NEM inhibits NSF by alkylating Cysteine-319 in its D2 ATPase domain, abolishing ATP hydrolysis and stalling disassembly [4] [8]. The disassembly mechanism involves:

  • α-SNAP recruitment: Binds the ternary SNARE complex (e.g., syntaxin-SNAP25-VAMP2) with 1:1 stoichiometry, acting as an adaptor for NSF docking [4].
  • 20S supercomplex formation: NSF hexamer engages α-SNAP/SNARE, forming a 20S particle visible by cryo-EM. The N-terminal domains of NSF anchor α-SNAP, while SNARE motifs thread into the D1 ATPase pore [4] [8].
  • ATP-driven disassembly: NSF hydrolyzes ATP (6–12 molecules per complex) to translocate SNARE motifs through its central pore via a spiral staircase mechanism. Conserved tyrosine residues in D1 "walk" along the SNARE helices, mechanically unwinding them [8].

Recent cryo-EM structures reveal topological adaptations: SNARE transmembrane domains (TMDs) prevent full threading. Instead, NSF uses side-loading: The D2 ring opens laterally to accommodate folded Habc domains (e.g., in syntaxin), resolving the topological conflict [8]. This mechanism is conserved across yeast Sec18 and mammalian NSF.

Table 4: Key Components of NSF-Mediated SNARE Disassembly

ComponentRoleNEM SensitivityFunctional Outcome of Inhibition
NSFAAA⁺ ATPase mechanoenzymeCys319 alkylation blocks ATPase activitySNARE recycling arrest, vesicle trafficking failure
α-SNAPAdaptor protein linking NSF to SNARENot directly sensitiveSecondary inhibition via NSF blockade
Ternary SNARE complexFusion machinery (e.g., syntaxin-SNAP25-VAMP2)Syntaxin Cys residues may be modifiedAltered α-SNAP binding kinetics

Properties

CAS Number

25668-22-8

Product Name

N-ethylmaleimide

IUPAC Name

1-ethylpyrrole-2,5-dione

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3

InChI Key

HDFGOPSGAURCEO-UHFFFAOYSA-N

SMILES

CCN1C(=O)C=CC1=O

Canonical SMILES

CCN1C(=O)C=CC1=O

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